(S)-Heptadecan-9-yl 8-((2-hydroxypropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
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Overview
Description
(S)-Heptadecan-9-yl 8-((2-hydroxypropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Heptadecan-9-yl 8-((2-hydroxypropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, including the formation of ester and amide bonds. The process typically starts with the preparation of the heptadecan-9-yl ester, followed by the introduction of the hydroxypropyl and nonyloxy groups through nucleophilic substitution reactions. The final step involves the formation of the amide bond under mild conditions to preserve the stereochemistry of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to increase yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-Heptadecan-9-yl 8-((2-hydroxypropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The ester and amide bonds can be reduced to form alcohols and amines, respectively.
Substitution: The nonyloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are typically used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, amines, and substituted esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-Heptadecan-9-yl 8-((2-hydroxypropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and protein-lipid interactions.
Industry: It can be used in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-Heptadecan-9-yl 8-((2-hydroxypropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with specific molecular targets and pathways. The compound can insert into lipid bilayers, altering membrane fluidity and affecting the function of membrane-bound proteins. Additionally, its hydroxypropyl and nonyloxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing its binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: This compound is a bench-stable alternative to sulfur (VI) fluoride exchange (SuFEx) chemistry.
Lemon Balm (Rosmarinic Acid): Contains bioactive compounds with antioxidant and antimicrobial properties.
PFAS Compounds: Per- and polyfluoroalkyl substances with unique chemical properties.
Uniqueness
(S)-Heptadecan-9-yl 8-((2-hydroxypropyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for different applications.
Properties
Molecular Formula |
C45H89NO5 |
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Molecular Weight |
724.2 g/mol |
IUPAC Name |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[(2S)-2-hydroxypropyl]amino]octanoate |
InChI |
InChI=1S/C45H89NO5/c1-5-8-11-14-17-26-33-40-50-44(48)36-29-22-18-24-31-38-46(41-42(4)47)39-32-25-19-23-30-37-45(49)51-43(34-27-20-15-12-9-6-2)35-28-21-16-13-10-7-3/h42-43,47H,5-41H2,1-4H3/t42-/m0/s1 |
InChI Key |
WQDBTPDJHJPVCW-WBCKFURZSA-N |
Isomeric SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)C[C@H](C)O |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CC(C)O |
Origin of Product |
United States |
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